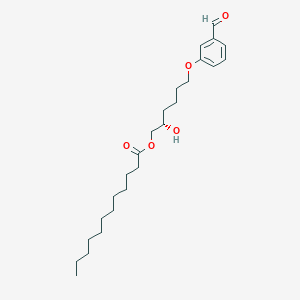

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is an organic compound characterized by its unique structure, which includes a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate typically involves a multi-step process:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-formylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

Hydroxyhexyl Chain Addition: The phenoxy intermediate is then reacted with a hydroxyhexyl halide under basic conditions to introduce the hydroxyhexyl chain.

Esterification: Finally, the hydroxyhexyl phenoxy compound undergoes esterification with dodecanoic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic

Biological Activity

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial activity, and other relevant effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a formylphenoxy group, which is known to influence biological activity. The chemical formula is C20H38O5, and it has a molecular weight of 362.5 g/mol. Its lipophilicity, indicated by an XLogP value of 3.7, suggests a potential for membrane permeability, which is critical for its biological interactions.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, derivatives of 3-formylchromone have demonstrated significant activity against various bacterial strains, including Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship indicates that the presence of hydroxyl and formyl groups enhances antimicrobial efficacy.

Study on 3-Formylchromones

A study focused on the biological activity of 3-formylchromone derivatives found that certain compounds exhibited strong cytotoxic effects against human tumor cell lines while showing minimal toxicity to normal cells. This highlights the potential for developing targeted cancer therapies using structurally similar compounds .

Antimicrobial Screening

In another investigation, a series of acylhydrazones were synthesized and tested for antimicrobial activity. Some compounds demonstrated significant antibacterial effects comparable to established antibiotics. The findings suggest that modifications in the chemical structure can lead to enhanced bioactivity against resistant bacterial strains .

Data Summary

Properties

CAS No. |

918531-76-7 |

|---|---|

Molecular Formula |

C25H40O5 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate |

InChI |

InChI=1S/C25H40O5/c1-2-3-4-5-6-7-8-9-10-17-25(28)30-21-23(27)15-11-12-18-29-24-16-13-14-22(19-24)20-26/h13-14,16,19-20,23,27H,2-12,15,17-18,21H2,1H3/t23-/m0/s1 |

InChI Key |

ATLPUCQHVBVXJE-QHCPKHFHSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.